![molecular formula C14H16N2O5S B2591023 (3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797871-09-0](/img/structure/B2591023.png)
(3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
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Description
(3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H16N2O5S and its molecular weight is 324.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound (3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone has been explored in scientific research for its potential in synthesizing complex molecular structures. For instance, Bagley et al. (2005) described a synthesis method for dimethyl sulfomycinamate, a compound related to the sulfomycin family of thiopeptide antibiotics, using a multi-step process that involves Bohlmann-Rahtz heteroannulation of a 1-(oxazol-4-yl)enamine. This method is significant for its total regiocontrol in the synthesis of 2,3,6-trisubstituted pyridines, demonstrating the compound's utility in complex organic synthesis and potential antimicrobial applications (Bagley et al., 2005).
Antioxidant and Anti-inflammatory Properties
Research on furanyl derivatives, such as those related to (3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone, has shown promising pharmacological activities. Makkar and Chakraborty (2018) investigated novel furanyl compounds from the red seaweed Gracilaria opuntia, which exhibited significant anti-inflammatory and antioxidative effects in various in vitro models. These findings suggest the potential of furanyl derivatives in developing new anti-inflammatory and antioxidant agents, which could have broad implications for treating oxidative stress-related diseases (Makkar & Chakraborty, 2018).
Synthesis of Monobactam Analogs
In the synthesis of monobactam analogs, compounds related to (3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone play a crucial role. Yamashita et al. (1988) described the synthesis of cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone from a related intermediate, leading to monobactams with significant activity against a variety of gram-negative bacteria. This research underscores the compound's significance in antibiotic development, highlighting its potential in addressing resistant bacterial strains (Yamashita et al., 1988).
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-9-13(10(2)21-15-9)14(17)16-6-12(7-16)22(18,19)8-11-4-3-5-20-11/h3-5,12H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSGTKPSJTZJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone |
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